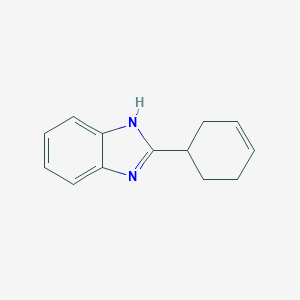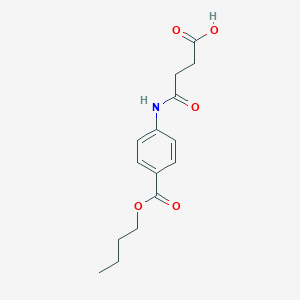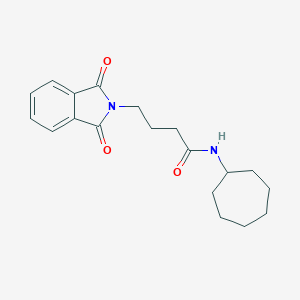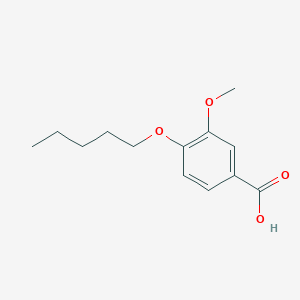
2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole” likely contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This is a fused ring structure that includes a benzene ring and a diazole ring . The “2-(cyclohex-3-en-1-yl)” part suggests the presence of a cyclohexene, a six-membered ring with one double bond .
Molecular Structure Analysis
The molecular structure of similar compounds shows a benzodiazole ring attached to a cyclohexene ring . The exact structure would depend on the position and orientation of these rings.Chemical Reactions Analysis
The chemical reactions of “2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole” would depend on its exact structure and the conditions under which it’s reacted. Benzodiazoles are often used in the synthesis of various pharmaceuticals and dyes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole” would depend on its exact structure. Similar compounds have a molecular weight of around 135.21 g/mol .Scientific Research Applications
Anticancer and Antimicrobial Applications
Benzothiazole derivatives, including 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole, have been extensively studied for their anticancer properties. The simple structure of 2-arylbenzothiazoles has been identified as potential antitumor agents, with several molecules containing the benzothiazole ring system in clinical use for treating various diseases. Their ability to serve as ligands for various biomolecules has made them agents of choice in the development of therapies for ailments, particularly cancer. The structural simplicity and ease of synthesis provide scope for the development of chemical libraries that could lead to new chemical entities progressing towards the market (Kamal, Hussaini, & Mohammed, 2015).
Importance in Medicinal Chemistry
The unique methine center present in the thiazole ring makes benzothiazole a crucial compound in heterocyclic chemistry, offering a high degree of structural diversity useful for new therapeutic agents' search. Benzothiazole derivatives show various pharmacological activities, such as antiviral, antimicrobial, anti-inflammatory, antidiabetic, and anticancer, underscoring their rapid development and interest in medicinal chemistry (Bhat & Belagali, 2020).
Structural Modifications for Chemotherapeutics
Recent advances in the structural modifications of benzothiazole derivatives have highlighted their importance as chemotherapeutics, especially in antitumor agents. The promising biological profile and synthetic accessibility of these compounds are attractive in the design and development of new benzothiazoles as potential chemotherapeutic agents. Despite encouraging results in clinical studies, a full characterization of their toxicity is required for their safe use in cancer treatment (Ahmed et al., 2012).
Broad Spectrum of Biological Activities
Benzothiazole moieties and their derivatives are recognized for their substantial class in pharmaceutical chemistry, exhibiting therapeutic capabilities across a wide range of activities. These include antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, and anthelmintic activities. The emergence of multidrug-resistant pathogens and the global health concerns like the COVID-19 pandemic have prompted the scientific community to explore the antimicrobial and antiviral capacities of benzothiazole derivatives against severe causative agents (Elamin et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclohex-3-en-1-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-2,4-5,8-10H,3,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHBJWHRMOTVSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)
![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B362654.png)
![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)
![2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B362658.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)
![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B362680.png)
![3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B362682.png)

![N-(adamantan-1-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B362690.png)
![2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione](/img/structure/B362691.png)

![2-(4-isopropyl-3-methylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B362695.png)